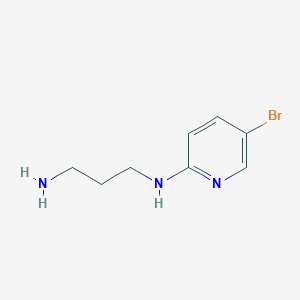

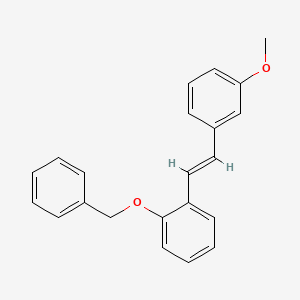

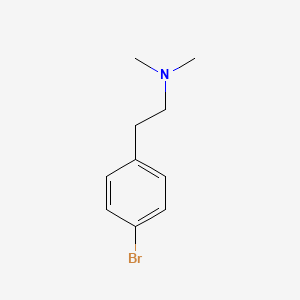

![molecular formula C17H36O4Si2 B1278189 (4S,5R)-4-[(叔丁基二甲基甲硅烷基)氧基]-5-{[(叔丁基二甲基甲硅烷基)氧基]甲基}氧杂环-2-酮 CAS No. 83159-91-5](/img/structure/B1278189.png)

(4S,5R)-4-[(叔丁基二甲基甲硅烷基)氧基]-5-{[(叔丁基二甲基甲硅烷基)氧基]甲基}氧杂环-2-酮

货号 B1278189

CAS 编号:

83159-91-5

分子量: 360.6 g/mol

InChI 键: DCFHRVSQGCDCMH-UONOGXRCSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyldimethylsilyl (TBDMS or TBS) groups are often used in organic synthesis to protect reactive hydroxyl groups. They are added via a silylation reaction to create a stable silyl ether .

Synthesis Analysis

The synthesis of TBDMS-protected compounds typically involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base .Molecular Structure Analysis

TBDMS-protected alcohols have the general structure R-O-Si(CH3)2-C(CH3)3, where R is the rest of the organic molecule .Chemical Reactions Analysis

TBDMS ethers can be deprotected (i.e., the TBDMS group can be removed) under mildly acidic conditions, such as with tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) .Physical And Chemical Properties Analysis

TBDMS-protected alcohols are generally stable under a wide range of conditions. They are resistant to bases, nucleophiles, and many oxidizing and reducing agents .科学研究应用

β-氨基酸的合成

- 研究人员合成了 (4S)-4-(2-((叔丁基二甲基甲硅烷基)氧基)乙基)-5-(2,4,5-三氟苯基)恶唑烷-2-酮,一种与指定化学物质密切相关的化合物,并检查了其氢化反应。该研究导致形成具有稠合恶嗪-恶唑环的半缩氨结构,突出了该化学物质在创建复杂分子结构中的用途 (Gundogdu, Şahin, & Kara, 2020)。

木脂素生产中的立体选择性合成

- 该化学物质已用于从 L-谷氨酸立体选择性合成光学活性亚甲基内酯,这是合成 1,2-氧化呋喃木脂素的关键中间体。这一应用对于生产具有各种生物活性的特定木脂素至关重要 (Yamauchi, Yamamoto, & Kinoshita, 1999)。

隐秘霉素合成

- 该化学物质是隐秘霉素-24(竞技霉素 A)合成中的一种组分,说明了其在合成复杂天然产物中的作用。该研究涉及设置立体中心和与氨基酸片段偶联,展示了该化学物质在有机合成中的多功能性 (Eggen 等人,2000)。

功能化环戊烷的立体选择性形成

- 在一项涉及双铑(II)催化的 C-H 插入反应的研究中,类似的化学结构用于立体选择性地生产高度功能化的环戊烷。该应用展示了此类化学物质在复杂反应机制和新型分子结构创建中的作用 (Yakura 等人,1999)。

氧化反应

- 该化学物质参与有机化学中的氧化反应,特别是在异构化/氧化转化中。此类应用强调了其在有机合成和化学转化中的实用性 (Gimazetdinov 等人,2020)。

炔丙基环氧化合物合成

- 它用于合成一种新型的对映纯炔丙基环氧化合物,证明了其在有机化合物中创建特定立体化学构型的用途 (Kanger 等人,1993)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFHRVSQGCDCMH-UONOGXRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444555 |

Source

|

| Record name | (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one | |

CAS RN |

83159-91-5 |

Source

|

| Record name | (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

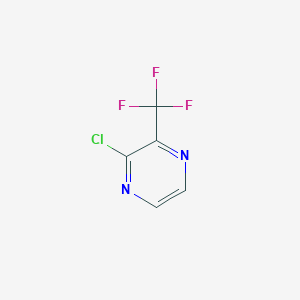

2-Chloro-3-(trifluoromethyl)pyrazine

191340-90-6

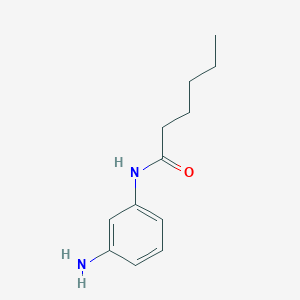

N-(3-aminophenyl)hexanamide

231954-22-6

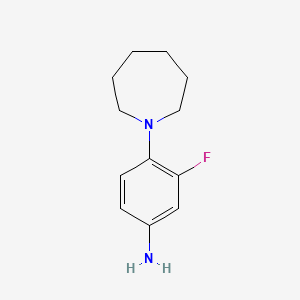

4-(Azepan-1-yl)-3-fluoroaniline

250371-91-6